Methyl 4-benzoylbenzoate

Übersicht

Beschreibung

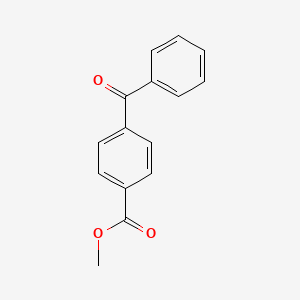

Methyl 4-benzoylbenzoate is an organic compound with the molecular formula C15H12O3. It is a methyl ester of 4-benzoylbenzoic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its benzoyl group attached to the benzene ring, which is further esterified with a methyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 4-benzoylbenzoate can be synthesized through the esterification of 4-benzoylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification process to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed:

Oxidation: 4-benzoylbenzoic acid.

Reduction: 4-benzoylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry: Photoinitiator in Polymerization

Methyl 4-benzoylbenzoate serves as a photoinitiator in polymerization reactions, particularly for methyl methacrylate and other polymers. Its ability to absorb UV light and generate free radicals makes it valuable in the production of UV-curable inks, coatings, and adhesives.

2. Biological Activity

Research has highlighted the compound's bioactivity, particularly its anti-tumor, anti-inflammatory, and anti-viral properties. Notably, it has been shown to inhibit cell proliferation and promote apoptosis in cancer cells via caspase-dependent pathways .

3. Industrial Use

In addition to its role in polymerization, this compound is utilized in food packaging systems where UV-photoinitiators catalyze polymerization processes. This application ensures the durability and safety of packaging materials.

Case Studies

Case Study 1: Cytotoxic Effects on Human Cells

A study investigated the cytotoxic effects of this compound on human peripheral blood mononuclear cells (PBMNC). Results indicated that at high concentrations, the compound induced apoptosis through caspase-9 pathways. This finding underscores its potential implications for therapeutic applications in oncology .

Case Study 2: Industrial Applications in UV-Curable Coatings

In industry, this compound has been successfully implemented in UV-curable coatings for various substrates. Its efficiency as a photoinitiator enhances the curing process, resulting in durable finishes suitable for packaging materials. The study highlighted the optimization of formulation parameters to maximize performance while maintaining environmental safety standards.

Wirkmechanismus

The mechanism of action of methyl 4-benzoylbenzoate involves its ability to absorb ultraviolet light, which initiates polymerization reactions. In biological systems, it exerts its effects by interacting with cellular pathways that regulate cell proliferation and apoptosis. The exact molecular targets and pathways are still under investigation, but its ability to induce apoptosis in cancer cells is a key area of interest.

Vergleich Mit ähnlichen Verbindungen

Methyl benzoate: An ester with a similar structure but lacks the benzoyl group.

Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.

Benzyl benzoate: Contains a benzyl group instead of a methyl group.

Uniqueness: Methyl 4-benzoylbenzoate is unique due to its benzoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful as a photoinitiator and in biological applications where its bioactivity is leveraged.

Biologische Aktivität

Methyl 4-benzoylbenzoate (C15H12O3) is an organic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is an ester derived from benzoic acid and is characterized by the presence of two aromatic rings. Its structure can be represented as follows:

This compound is known for its stability and solubility in organic solvents, making it suitable for various applications in pharmaceuticals and industrial chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 50 μg/mL. The zone of inhibition measured was approximately 5.9 mm .

| Pathogen | MIC (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 5.9 |

| Escherichia coli | 100 | 6.1 |

Anti-inflammatory Properties

This compound has been shown to possess anti-inflammatory effects , which are crucial in treating conditions like arthritis and other inflammatory diseases. The compound inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological models.

Anticancer Potential

Recent studies have suggested that this compound may have anticancer properties . It has been observed to inhibit cell proliferation and induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism involves the modulation of apoptotic pathways, leading to increased cell death in malignant cells .

The mechanism through which this compound exerts its biological effects involves several biochemical pathways:

- Hydrolysis : The ester group can undergo hydrolysis to release active components that interact with cellular targets.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, promoting apoptosis through ROS-mediated pathways.

- Cytokine Modulation : It interferes with signaling pathways related to inflammation, leading to decreased levels of inflammatory mediators.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a natural preservative in food and cosmetic products .

- Cancer Research : In vitro studies on breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with notable apoptosis observed at higher concentrations (≥100 μM) .

Analyse Chemischer Reaktionen

Solvent-Controlled Rearrangement Reactions

In ethanol with 2.5 equivalents of DBU, Methyl 4-benzoylbenzoate derivatives form via base-mediated rearrangements. The solvent polarity and base strength critically influence regioselectivity:

| Solvent | Base | Temperature | Time | Product Yield | Source |

|---|---|---|---|---|---|

| EtOH | DBU | 70°C | 18 h | 68% |

Key Observations :

-

Ethanol promotes nucleophilic attack at the ester carbonyl, leading to benzoate derivatives.

-

Higher base concentrations accelerate reaction rates but may reduce selectivity.

Ester Hydrolysis

Under acidic or basic conditions, the methyl ester undergoes hydrolysis to form 4-benzoylbenzoic acid:

Conditions :

-

Acidic : HCl (6 M), reflux, 6 h.

-

Basic : NaOH (2 M), 80°C, 4 h.

Ketone Reduction

The benzoyl group is reduced to a benzhydryl alcohol using NaBH₄ or LiAlH₄:

Yield : ~75% (LiAlH₄ in THF, 0°C to RT).

Stability and Side Reactions

-

Thermal Decomposition : At temperatures >200°C, decarboxylation occurs, producing biphenyl derivatives.

-

Photoreactivity : UV exposure induces radical formation, leading to dimerization or cross-linking .

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors with immobilized Pd catalysts, achieving >90% conversion and minimal waste .

Eigenschaften

IUPAC Name |

methyl 4-benzoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXFXAMIFNGJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325247 | |

| Record name | Methyl 4-benzoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6158-54-9 | |

| Record name | Methyl p-benzoyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-benzoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.